2-(2-Iodophenyl)-5-methylpyrazol-3-amine
Description
2-(2-Iodophenyl)-5-methylpyrazol-3-amine is a pyrazole derivative featuring a 5-methyl group and a 2-iodophenyl substituent at the pyrazole core. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis [1].
Properties
Molecular Formula |
C10H10IN3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
2-(2-iodophenyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H10IN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |
InChI Key |
VWEMQQYIAVJTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl)-5-methylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
2-(2-Iodophenyl)-5-methylpyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)-5-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Table 1: Key Structural Variations and Their Implications
Electronic and Steric Effects
- Iodine Position : The ortho-iodo substitution in 2-(2-Iodophenyl)-5-methylpyrazol-3-amine creates significant steric hindrance compared to the meta-iodo isomer (e.g., 3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine). This may limit rotational freedom and influence binding affinity in biological targets .
- Trifluoromethyl vs.
Medicinal Chemistry
- Kinase Inhibition : Pyrazole-amine derivatives with iodine or CF₃ groups show promise as kinase inhibitors. For example, LY2784544 (a pyridazin-6-amine analog) demonstrates potent activity in preclinical models .
- Antimicrobial Activity : Chlorothiophene-substituted pyrazoles exhibit enhanced activity against Gram-positive bacteria due to improved membrane penetration .
Material Science
- Electron-Deficient Cores : CF₃- and iodine-substituted pyrazoles are explored in OLEDs and sensors for their electron-transport properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
